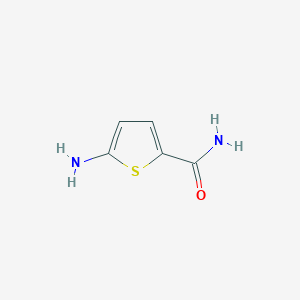

5-Aminothiophene-2-carboxamide

Description

Contextualization of Thiophene (B33073) Carboxamide Scaffolds in Synthetic and Mechanistic Chemistry

Thiophene carboxamide scaffolds are a class of heterocyclic compounds that feature prominently in medicinal chemistry and materials science. The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is considered a bioisostere of the phenyl group, meaning it can often replace a benzene (B151609) ring in biologically active molecules without loss of activity. researchgate.net This property makes thiophene-based compounds, including thiophene carboxamides, highly valuable in drug design. researchgate.netnih.gov

The versatility of the thiophene carboxamide scaffold is demonstrated by its presence in a wide array of biologically active agents. These scaffolds form the core of molecules investigated for various therapeutic applications, including as PARP1 inhibitors for cancer treatment, agents to protect against aminoglycoside-induced hearing loss, and inhibitors of VEGFR-2 in anti-angiogenesis therapies. tandfonline.comnih.govarkat-usa.org The functional groups on the thiophene ring, such as the amino and carboxamide groups, provide key points for hydrogen bonding and other molecular interactions, which are crucial for binding to biological targets like enzymes and receptors. nih.govorganic-chemistry.org

From a synthetic standpoint, the construction of the substituted 2-aminothiophene core is most famously achieved through the Gewald reaction. semanticscholar.orgmedjchem.com This multicomponent reaction, first reported in the 1960s, typically involves the condensation of a ketone or aldehyde with an activated nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base. semanticscholar.orgresearchgate.net The Gewald reaction and its subsequent modifications have become a cornerstone for generating a diverse library of polysubstituted 2-aminothiophenes, providing a straightforward and efficient route to these valuable chemical intermediates. medjchem.comresearchgate.netnih.gov The reactivity of the amino and carboxamide (or its precursor, carboxylate/carbonitrile) groups allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. tubitak.gov.tr

Rationale for Dedicated Research on 5-Aminothiophene-2-carboxamide

Dedicated research into 5-Aminothiophene-2-carboxamide is primarily driven by its role as a fundamental building block for the synthesis of more complex and functionally diverse molecules. The specific arrangement of the amino group at the 5-position and the carboxamide at the 2-position creates a unique electronic and steric profile that is instrumental in medicinal chemistry.

The primary rationale for its investigation includes:

A Versatile Synthetic Intermediate: The compound serves as a key precursor for a variety of derivatives. The amino group can be acylated or transformed into other functionalities, while the carboxamide offers another site for modification. tubitak.gov.tr This allows chemists to systematically alter the structure to optimize biological activity. For instance, studies on related 5-aminothiophene-2,4-dicarboxamide analogues, which target the Hepatitis B Virus (HBV) core protein, involved extensive modifications at the C-5 amino group to probe structure-activity relationships. tubitak.gov.tr

Scaffold for Biologically Active Molecules: The 5-aminothiophene-2-carboxamide core is a privileged scaffold found in compounds designed for specific biological targets. Research has shown that derivatives incorporating this moiety exhibit potent activities. For example, related ortho-amino thiophene carboxamide derivatives have been designed and synthesized as potential VEGFR-2 inhibitors for the treatment of hepatocellular carcinoma. arkat-usa.org The core structure provides the necessary geometry and interaction points to fit into the binding sites of these protein targets.

Foundation for New Chemotypes: Identifying novel core structures is crucial in drug discovery. The thiophene carboxamide scaffold, as exemplified by compounds like GK01172 (a PARP1 inhibitor), represents a new chemotype for certain biological targets, offering an alternative to existing inhibitor classes. nih.gov 5-Aminothiophene-2-carboxamide provides a foundational structure for exploring such new chemical spaces.

Historical Development of Research Avenues Pertaining to 5-Aminothiophene-2-carboxamide

The historical development of research related to 5-Aminothiophene-2-carboxamide is intrinsically linked to the broader history of thiophene chemistry and the synthetic methods developed to access its derivatives.

A key milestone was the discovery and popularization of the Gewald reaction in the 1960s. medjchem.comresearchgate.net This reaction provided the first widely applicable and efficient one-pot synthesis for 2-aminothiophenes from simple acyclic precursors. semanticscholar.org The availability of this synthetic route opened the door for chemists to create a vast number of substituted 2-aminothiophenes, including those with carboxamide or related functional groups at the 3-position (which can be analogous to the 2-position depending on the starting materials). bohrium.com

Early research focused on the scope and mechanism of the Gewald reaction itself, establishing it as a robust method for creating the 2-aminothiophene core. medjchem.com Following the establishment of this synthetic methodology, research avenues began to branch out, exploring the utility of these compounds as synthetic intermediates. The 2-aminothiophene-3-carboxamides, structurally very similar to the title compound, were used to synthesize fused heterocyclic systems like thieno[2,3-d]pyrimidines. bohrium.com

In more recent decades, with the rise of high-throughput screening and rational drug design, the focus has shifted significantly towards the biological applications of these scaffolds. Research from the late 20th and early 21st centuries shows a surge in the synthesis of libraries of thiophene derivatives for screening against various diseases. tandfonline.comarkat-usa.orgtubitak.gov.tr This is where compounds like 5-Aminothiophene-2-carboxamide and its close analogues became highly relevant, serving as the starting point or core structure for molecules designed as specific enzyme inhibitors or receptor modulators. nih.govarkat-usa.orgtubitak.gov.tr The development is no longer just about creating the molecule but about understanding how its specific structure can be tailored for a precise biological function, as seen in detailed SAR and mechanistic studies. tubitak.gov.tr

Structure

3D Structure

Properties

IUPAC Name |

5-aminothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-4-2-1-3(9-4)5(7)8/h1-2H,6H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMNOLKSAPBRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305730 | |

| Record name | 5-Amino-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763068-76-4 | |

| Record name | 5-Amino-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763068-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Aminothiophene 2 Carboxamide and Its Derivatives

Strategic Approaches to Thiophene (B33073) Core Functionalization Leading to 5-Aminothiophene-2-carboxamide

The functionalization of the thiophene core is a critical aspect of the synthesis of 5-aminothiophene-2-carboxamide. Various strategies, including electrophilic and nucleophilic substitutions, as well as modern cross-coupling reactions, have been employed to introduce the necessary amino and carboxamide groups at the desired positions.

Electrophilic Aromatic Substitution Strategies at Thiophene Ring Positions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings like thiophene. The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the C2 (α) position. pearson.com When the C2 position is occupied, substitution typically proceeds at the C5 position. For the synthesis of 5-aminothiophene-2-carboxamide, electrophilic substitution can be strategically employed to introduce precursor functionalities.

For instance, nitration of a 2-substituted thiophene can introduce a nitro group at the 5-position, which can subsequently be reduced to the desired amino group. The high reactivity of the thiophene ring often necessitates milder reaction conditions to avoid polysubstitution or degradation of the ring. pearson.comresearchgate.net Computational studies using Density Functional Theory (DFT) have been employed to predict the most preferred site for electrophilic attack on the thiophene ring, confirming the kinetic and thermodynamic preference for the α-carbon. researchgate.net

Directing groups already present on the thiophene ring play a crucial role in governing the regioselectivity of electrophilic substitution. An activating group at C2 would further enhance the reactivity at C5. Conversely, a deactivating group at C2 would direct the incoming electrophile to the C4 or C5 position, depending on its electronic nature.

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on the thiophene ring provides a powerful alternative for introducing the amino group. This reaction is particularly effective when the thiophene ring is substituted with strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. A common strategy involves the displacement of a leaving group, such as a halogen, from the 5-position of a 2-substituted thiophene derivative by an amine nucleophile.

A notable example is the synthesis of N,N-disubstituted 5-aminothiophene-2-carboxaldehydes through the nucleophilic aromatic substitution of 5-bromothiophene-2-carboxaldehyde in water. researchgate.net This method offers a high-yielding, one-step process for introducing various N,N-dialkyl and N,N-alkylarylamino groups at the 5-position. researchgate.net The presence of an electron-withdrawing group, such as a carboxaldehyde or carboxamide at the 2-position, is crucial for the activation of the C5 position towards nucleophilic attack.

| Reactant | Nucleophile | Solvent | Conditions | Product | Yield (%) |

| 5-bromothiophene-2-carboxaldehyde | Secondary Amines | Water | Reflux | N,N-disubstituted 5-aminothiophene-2-carboxaldehydes | 66-96 |

| 5-bromothiophene-2-carboxaldehyde | Primary Amines | Water | Reflux | Imine derivative | 78 |

| This table summarizes the synthesis of N,N-disubstituted 5-aminothiophene-2-carboxaldehydes via nucleophilic aromatic substitution. Data sourced from Synlett. researchgate.net |

Directed Metalation and Cross-Coupling Methodologies

Directed ortho-metalation (DoM) has emerged as a highly regioselective method for the functionalization of aromatic and heteroaromatic rings. nih.gov This strategy utilizes a directed metalation group (DMG) to direct a strong base to deprotonate the adjacent ortho-position, creating a carbanion that can then react with various electrophiles. In the context of thiophene chemistry, a suitable DMG at the 2-position can direct metalation to the 3-position, or a DMG at the 3-position can direct to the 2- or 4-position. While less common for direct C5-amination, DoM can be a key step in introducing other functionalities that can be later converted to an amino group.

Following metalation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and efficient route for the formation of the C-N bond. This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of 5-aminothiophene-2-carboxamide, a 5-halothiophene-2-carboxamide derivative could be coupled with an ammonia (B1221849) equivalent or a protected amine to introduce the 5-amino group. The efficiency of these cross-coupling reactions can be influenced by the choice of solvent, ligand, and additives. researchgate.net

Synthetic Routes to the Carboxamide Moiety at Position 2

Amidation Reactions from Precursors (e.g., esters, acyl chlorides)

A common and straightforward approach to forming the carboxamide moiety is through the amidation of a pre-existing carboxylic acid or its derivatives at the 2-position of the thiophene ring. dntb.gov.ua For example, 5-aminothiophene-2-carboxylic acid can be activated and then reacted with ammonia or an appropriate amine to yield the desired carboxamide.

Alternatively, the corresponding acyl chloride or ester can be used as a precursor. The conversion of a methyl ester, such as methyl 5-aminothiophene-2-carboxylate, to the carboxamide is a standard amidation reaction achieved by treatment with ammonia. chemscene.com This method allows for the introduction of various substituents on the carboxamide nitrogen by using different amines.

The Gewald reaction is a well-established multicomponent reaction for the synthesis of 2-aminothiophenes. tubitak.gov.tr This reaction can be adapted to produce 2-aminothiophene-3-carboxamides, and further functionalization can lead to the desired 5-amino-2-carboxamide scaffold. tubitak.gov.tr

| Precursor | Reagent | Conditions | Product |

| 5-Aminothiophene-2-carboxylic acid | Activating agent, Amine | Varies | 5-Aminothiophene-2-carboxamide |

| Methyl 5-aminothiophene-2-carboxylate | Ammonia | Varies | 5-Aminothiophene-2-carboxamide |

| 5-Aminothiophene-2-acyl chloride | Amine | Varies | N-substituted 5-aminothiophene-2-carboxamide |

| This table outlines common amidation reactions for the synthesis of the carboxamide moiety at the 2-position of the thiophene ring. |

Directed Ortho-Metalation and Carboxylation Approaches

Directed ortho-metalation (DoM) can also be utilized to directly introduce the carboxamide functionality. By selecting an appropriate directing group at the 3-position of the thiophene ring, metalation can be directed to the 2-position. The resulting organometallic intermediate can then be quenched with carbon dioxide to form a carboxylic acid, which can subsequently be converted to the carboxamide.

Alternatively, reaction of the lithiated intermediate with an isocyanate (R-N=C=O) can directly afford the corresponding N-substituted carboxamide. This approach offers a highly regioselective and efficient one-pot method for the synthesis of 2-carboxamides. The choice of the directing group is critical for the success of this strategy, with groups like amides, sulfonamides, and carbamates being effective DMGs. nih.govresearchgate.net

Introduction and Functionalization of the Amino Group at Position 5

The introduction of an amino group at the C5 position of the thiophene-2-carboxamide core is a critical step that opens avenues for extensive derivatization and the development of new chemical entities. Several methodologies have been established to achieve this transformation, ranging from classical indirect methods to modern catalytic cross-coupling reactions.

A well-established and reliable method for introducing an amino group onto an aromatic ring is through a two-step nitration and subsequent reduction sequence. This indirect approach is particularly effective for thiophene rings, which are reactive towards electrophilic substitution.

The process begins with the electrophilic nitration of a thiophene-2-carboxamide precursor. Due to the electron-withdrawing nature of the carboxamide group at the C2 position, the thiophene ring is deactivated, yet the substitution is strongly directed to the C5 position, yielding 5-nitrothiophene-2-carboxamide. The nitration of thiophene derivatives requires careful control of reaction conditions to prevent oxidation or polysubstitution. studysmarter.co.ukstackexchange.com Milder nitrating agents, such as nitric acid in acetic anhydride, are often employed. orgsyn.org

Once the nitro group is installed, it is reduced to the primary amine. This reduction is a standard transformation in organic synthesis, and a variety of reagents can be employed, chosen based on factors like functional group tolerance and reaction conditions. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or chemical reduction using metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid (HCl)).

Table 1: Selected Reagents for the Reduction of 5-Nitrothiophene-2-carboxamide

| Reagent/System | Solvent(s) | Conditions | Comments |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Methanol | Room Temperature, 1-4 atm H₂ | High efficiency, clean reaction, but requires specialized hydrogenation equipment. |

| Sn, HCl (conc.) | Ethanol | Reflux | A classic and effective method, though workup can be cumbersome. |

| Fe, HCl/NH₄Cl | Ethanol/Water | Reflux | Milder than Sn/HCl, often preferred for its lower cost and environmental impact. |

| Sodium Dithionite (Na₂S₂O₄) | Water/THF | Room Temperature to Reflux | Useful for substrates sensitive to strongly acidic conditions. |

This table presents common laboratory methods for the reduction of nitroarenes, which are applicable to the synthesis of 5-aminothiophene-2-carboxamide from its nitro precursor.

Direct C-H amination, where a C-H bond is converted directly to a C-N bond, represents the most atom-economical approach. However, the direct amination of electron-rich heterocycles like thiophene at a specific position is challenging. Most established methods for synthesizing aminothiophenes, such as the Gewald reaction, construct the ring with the amino group already incorporated rather than adding it to a pre-formed thiophene. tubitak.gov.tr

Research into transition-metal-catalyzed C-H amination of heterocycles is an active field, but methodologies specifically for the regioselective C5 amination of thiophene-2-carboxamide are not yet widely established. The challenges include controlling the regioselectivity, as the thiophene ring has multiple reactive sites, and preventing side reactions.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and highly efficient method for forming C-N bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is a powerful tool for synthesizing N-substituted derivatives of 5-aminothiophene-2-carboxamide. acsgcipr.org

The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org For the synthesis of 5-aminothiophene-2-carboxamide derivatives, the strategy starts with a 5-halo-thiophene-2-carboxamide (e.g., 5-bromothiophene-2-carboxamide), which can be prepared from 5-bromothiophene-2-carboxylic acid. mdpi.com This halogenated intermediate is then coupled with a wide variety of primary or secondary amines. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands being particularly effective. rug.nl

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of (Hetero)aryl Halides

| Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|

| Pd₂(dba)₃ | XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH/H₂O |

| [(CyPF-tBu)PdCl₂] | (pre-formed catalyst) | NaOt-Bu | Toluene |

This table illustrates common catalyst/ligand/base combinations used in Buchwald-Hartwig amination reactions, which can be adapted for the synthesis of 5-aminothiophene-2-carboxamide derivatives from the corresponding 5-halo precursor. rug.nlorganic-chemistry.org

Regioselectivity and Stereoselectivity in the Synthesis of 5-Aminothiophene-2-carboxamide Analogues

Controlling the placement of functional groups (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is fundamental in the synthesis of complex molecules derived from 5-aminothiophene-2-carboxamide.

Regioselectivity: In the context of this scaffold, regioselectivity is primarily concerned with substitutions on the thiophene ring. During electrophilic substitution reactions, such as the nitration discussed previously, the existing substituent directs the incoming group. A C2-carboxamide group on a thiophene ring is a deactivating but meta-directing group in the context of benzene-like aromaticity. However, for five-membered heterocycles, the directing effects are different, and substitution occurs preferentially at the C5 position, which is the position furthest from the deactivating group and is electronically favored. studysmarter.co.ukimperial.ac.uk This inherent electronic preference allows for the highly regioselective synthesis of 5-substituted-2-carboxamide derivatives. In coupling reactions like the Buchwald-Hartwig amination, regioselectivity is predetermined by the position of the halogen on the starting material, providing unambiguous control. acs.org

Stereoselectivity: Stereoselectivity becomes a critical consideration when introducing chiral centers into the molecule. While the core 5-aminothiophene-2-carboxamide is achiral, its derivatives can be chiral. For instance, if the amino group at C5 is functionalized with a chiral side chain, or if the carboxamide nitrogen is part of a chiral amine, stereoisomers can result. The synthesis of a single stereoisomer would typically be achieved by using enantiomerically pure starting materials or by employing asymmetric synthesis methodologies, such as using chiral catalysts or auxiliaries during the key bond-forming steps.

Green Chemistry Principles in 5-Aminothiophene-2-carboxamide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds, including aminothiophenes. nih.gov

Two major tenets of green chemistry are the reduction or elimination of volatile organic solvents and the use of environmentally benign solvents like water.

Solvent-Free Approaches: Performing reactions without a solvent minimizes waste, reduces environmental impact, and can sometimes lead to faster reaction times and higher yields. nih.gov Techniques such as mechanochemistry, where mechanical force (e.g., in a ball mill) is used to initiate reactions, have been successfully applied to the synthesis of 2-aminothiophenes. nih.govsciforum.net Another approach is microwave-assisted organic synthesis (MAOS) under solvent-free conditions, often using a solid support like alumina, which can dramatically reduce reaction times. derpharmachemica.comresearchgate.net These methods can be adapted for various steps in the synthesis of 5-aminothiophene-2-carboxamide derivatives, such as in coupling or condensation reactions. nih.gov

Aqueous Medium Approaches: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While many organic reagents have poor water solubility, the use of surfactants, co-solvents, or specialized catalysts can facilitate reactions in aqueous media. Several multicomponent reactions for the synthesis of 2-aminothiophenes have been successfully performed in water, sometimes enhanced by ultrasound activation. nih.gov These methods often lead to simpler workup procedures, as the desired product may precipitate from the reaction medium. nih.gov The development of water-soluble ligands and catalysts is also expanding the scope of reactions like the Buchwald-Hartwig amination to be performed in aqueous systems. rug.nl

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Aminothiophene Synthesis

| Feature | Conventional Approach | Green Approach |

|---|---|---|

| Solvent | Toluene, Dioxane, DMF | Water, Ethanol, or Solvent-Free |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication, Mechanical grinding |

| Catalyst | Homogeneous catalysts, often in higher loadings | Heterogeneous/recyclable catalysts, lower loadings, or catalyst-free |

| Workup | Liquid-liquid extraction, column chromatography | Filtration of precipitated product, use of recyclable catalysts |

| Waste Generation | High (due to solvent use and purification) | Minimized |

This table provides a general comparison highlighting the advantages of applying green chemistry principles to the synthesis of aminothiophene derivatives.

Catalyst Development for Sustainable Synthesis (e.g., using recyclable catalysts)

The development of sustainable synthetic methodologies for 5-aminothiophene-2-carboxamide and its derivatives is increasingly focused on green chemistry principles, particularly the use of recyclable catalysts to minimize environmental impact. nih.gov Research has demonstrated the efficacy of various heterogeneous catalysts that can be easily separated from the reaction mixture and reused, offering both economic and environmental advantages. nih.gov

Several types of recyclable catalysts have been successfully employed in the synthesis of 2-aminothiophenes, often through the Gewald reaction. For instance, an N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber has been utilized as a catalyst, which can be reused at least ten times without significant loss of activity. nih.gov Similarly, nanocomposites such as MgO-CeO₂, have proven effective as catalysts in the synthesis of 2-aminothiophenes, yielding good product percentages. nih.gov Another example is the use of recyclable ZnFe₂O₄ nanoparticles, which have been shown to be an efficient catalyst for this type of synthesis. nih.gov Metal-catalyzed approaches using elements like copper, indium, and rhodium have also been explored to enhance regioselectivity and accommodate a broad range of functional groups in the synthesis of thiophene derivatives. nih.gov In a move towards even greener chemistry, metal-free synthetic methodologies have been developed, which further reduce the risk of metal toxicity and advance environmentally benign processes. nih.gov

The following table summarizes various recyclable catalysts used in the synthesis of 2-aminothiophene derivatives:

Table 1: Recyclable Catalysts for the Synthesis of 2-Aminothiophene Derivatives| Catalyst | Substrate(s) | Key Advantages |

|---|---|---|

| N-methylpiperazine-functionalized polyacrylonitrile fiber | 2,5-Dihydroxy-1,4-dithiane, various nitriles | Reusable for at least ten cycles nih.gov |

| MgO-CeO₂ nanocomposite | Ketones, cyanoacetamide, elemental sulfur | High product yields, catalyst recyclability nih.gov |

| ZnFe₂O₄ nanoparticles | Not specified | Efficient and recyclable catalyst nih.gov |

| Copper(I) | Haloalkynes, sodium sulfide | Provides a regioselective synthesis pathway nih.gov |

| Polyether amine | Thiophenols | Recyclable, eco-friendly, and non-corrosive mdpi.com |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a significant enhancement for the production of 5-aminothiophene-2-carboxamide and its derivatives. derpharmachemica.com This technique often leads to dramatically reduced reaction times, increased yields, and improved purity of the final products compared to conventional heating methods. The application of microwave irradiation can be particularly effective when combined with solvent-free conditions, representing a highly efficient and environmentally friendly approach to synthesizing these heterocyclic compounds.

In one specific example, the microwave-assisted transformation of ethylcyanoacetate, cyclohexanone, and anisidines with sulfur successfully produced 2-Amino-3-o/p-anisidyl-carboxamido-4,5,6,7-tetrahydro-benzo (b) thiophenes. derpharmachemica.com While the complete synthesis was not fully achieved under microwave conditions in this instance, the initial step was successfully performed, reducing the process time from several hours to mere minutes. derpharmachemica.com This demonstrates the potential of microwave assistance to significantly accelerate key steps in the synthesis of complex thiophene derivatives. derpharmachemica.com The reaction of ketones, cyanoacetamides, and sulfur in the presence of a catalytic amount of morpholine (B109124) under solvent-free microwave irradiation is another example that provides 2-amino-thiophene-3-carboxylic derivatives in high yields.

The table below compares conventional and microwave-assisted synthesis for a specific 2-aminothiophene derivative:

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis| Synthesis Parameter | Conventional Method | Microwave-Assisted Organic Synthesis (MAOS) |

|---|---|---|

| Reaction Time | 8-10 hours | 8-10 minutes (for the initial step) derpharmachemica.com |

| Energy Consumption | High | Low |

| Solvent Requirement | Often requires organic solvents | Can be performed under solvent-free conditions |

| Yield | Variable | Generally high |

| Environmental Impact | Higher due to solvent use and energy consumption | Lower due to reduced time, energy, and solvent use |

Multicomponent Reaction Protocols (e.g., Gewald reaction variants)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as 5-aminothiophene-2-carboxamide, in a single step from three or more starting materials. nih.gov The Gewald reaction is a classic and widely utilized MCR for the synthesis of polysubstituted 2-aminothiophenes. derpharmachemica.com This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. derpharmachemica.com

Numerous variants of the Gewald reaction have been developed to improve yields, expand the substrate scope, and enhance the environmental friendliness of the synthesis. These variants often involve the use of alternative bases, solvents, and reaction conditions. For example, green chemistry approaches have led to the successful implementation of the Gewald reaction in aqueous media, which avoids the use of volatile organic solvents. researchgate.net Furthermore, solvent-free Gewald reactions have been developed, often facilitated by techniques such as high-speed vibration milling or simply stirring the reactants at room temperature with a catalytic amount of an amine base like morpholine. These solvent-free methods significantly reduce waste and the environmental impact of the synthesis. The versatility of the Gewald reaction allows for the creation of a diverse library of 2-aminothiophene derivatives by varying the ketone/aldehyde and α-cyanoester starting materials. derpharmachemica.com

The following table details several variants of the Gewald multicomponent reaction for the synthesis of 2-aminothiophene derivatives:

Table 3: Gewald Reaction Variants for 2-Aminothiophene Synthesis| Carbonyl Compound | Activated Nitrile | Sulfur Source | Base/Catalyst | Solvent/Condition |

|---|---|---|---|---|

| Ketone/Aldehyde | α-cyanoester | Elemental Sulfur | Base (e.g., diethylamine) derpharmachemica.com | Ethanol derpharmachemica.com |

| Cyclohexanone | Ethylcyanoacetate | Elemental Sulfur | Diethylamine derpharmachemica.com | Ethanol derpharmachemica.com |

| Ketones | Cyanoacetamides | Elemental Sulfur | Morpholine | Solvent-free, microwave irradiation |

| Ketones | Malononitrile | Sodium polysulfides | Catalyst-free | Water, ultrasound activation researchgate.net |

Mechanistic Investigations into Reactions Involving 5 Aminothiophene 2 Carboxamide

Reaction Mechanisms of Amination at Thiophene (B33073) C-5

The introduction of an amino group at the C-5 position of a thiophene ring, particularly one already bearing a carboxamide group at C-2, is a synthetically challenging transformation that often proceeds through multi-step reaction sequences. One of the most prominent methods for the synthesis of 2-aminothiophenes is the Gewald reaction. nih.govchemrxiv.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base. nih.govchemrxiv.org

The mechanism of the Gewald reaction is thought to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene compound. chemrxiv.org This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. The final step involves an intramolecular cyclization and tautomerization to yield the 2-aminothiophene ring. For the synthesis of 5-aminothiophene-2-carboxamide, a starting material that can provide the C-5 amino group post-cyclization would be required.

Direct amination at the C-5 position of a pre-formed thiophene-2-carboxamide ring is less common and would likely proceed through mechanisms such as nucleophilic aromatic substitution (SNAr). However, this would necessitate the presence of a good leaving group at the C-5 position and strong activation by the carboxamide group.

Electrochemical studies on N-alkyl-3-aminothiophenes have proposed a polymerization mechanism that involves the initial oxidation of the nitrogen atom, leading to the formation of thiophene-based radicals through resonance. acs.org Computational studies support this, showing that the radical cation has significant spin density at the 2-position of the thiophene ring, facilitating α-α coupling. acs.org While this pertains to polymerization, it highlights the electronic interplay between the amino group and the thiophene ring.

Table 1: Key Steps in the Gewald Reaction for 2-Aminothiophene Synthesis

| Step | Description | Intermediates |

| 1 | Knoevenagel Condensation | α,β-unsaturated nitrile |

| 2 | Michael Addition of Sulfur | Thiolate intermediate |

| 3 | Intramolecular Cyclization | Dihydrothiophene derivative |

| 4 | Tautomerization/Oxidation | 2-Aminothiophene |

Pathways of Carboxamide Formation and Interconversion

The carboxamide group at the C-2 position of 5-aminothiophene-2-carboxamide is typically introduced during the synthesis of the thiophene ring itself, for instance, by using cyanoacetamide in the Gewald reaction. Alternatively, it can be formed from a precursor carboxylic acid or its derivative, such as an ester or acyl chloride, at the C-2 position.

The conversion of a thiophene-2-carboxylic acid to a carboxamide is a standard amidation reaction. This can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), followed by reaction with ammonia (B1221849) or a primary/secondary amine. beilstein-journals.org Direct coupling of the carboxylic acid with an amine using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is also a common and milder method. nih.gov

Interconversion between different carboxamides (e.g., primary to secondary or tertiary) can be achieved through hydrolysis of the primary carboxamide to the carboxylic acid, followed by reaction with the desired amine. Direct N-alkylation or N-acylation of the primary carboxamide is also possible, though it can sometimes lead to mixtures of products.

Studies on N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide have shown that these molecules can modulate the aggregation of Aβ42 peptides, indicating the importance of the carboxamide linkage in biological interactions. researchgate.net

Reactivity of the Amino Group: Diazotization and Condensation Reactions

The amino group at the C-5 position of 5-aminothiophene-2-carboxamide is a versatile functional handle for further molecular modifications. It behaves as a typical aromatic amine and can undergo a variety of reactions.

Diazotization: The primary amino group can be converted to a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl, HBr) at low temperatures. mdpi.com These thiophene-diazonium salts are valuable synthetic intermediates. mdpi.com They can undergo various transformations, including:

Sandmeyer-type reactions: Replacement of the diazonium group with halides (Cl, Br, I), cyano (CN), or hydroxyl (OH) groups. mdpi.com

Meerwein arylation: Reaction with activated alkenes to form C-C bonds. mdpi.com

Azo coupling: Reaction with activated aromatic compounds to form azo dyes.

For instance, 2-(methoxycarbonyl)thiophen-3-yldiazonium salts, prepared from methyl-3-aminothiophene-2-carboxylate, have been used in halothienylation reactions with α,β-unsaturated compounds. mdpi.com

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). mdpi.com These reactions are often catalyzed by acids. The resulting imines can be further reduced to secondary amines through reductive amination. libretexts.orgwikipedia.org

Condensation with bifunctional reagents can lead to the formation of new heterocyclic rings fused to the thiophene core. For example, reaction with β-dicarbonyl compounds or their equivalents can be used to construct fused pyridine (B92270) or pyrimidine (B1678525) rings. tubitak.gov.tr Chalcone derivatives have been synthesized by coupling N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide with various substituted aromatic aldehydes. researchgate.net

Reactivity of the Carboxamide Group: Hydrolysis and Derivatization

The carboxamide group at the C-2 position also offers opportunities for chemical modification, although it is generally less reactive than the amino group.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heating. This reaction proceeds via nucleophilic acyl substitution, where water or a hydroxide (B78521) ion acts as the nucleophile. The resulting 5-aminothiophene-2-carboxylic acid can then be used in other synthetic transformations. mdpi.com

Derivatization: The hydrogen atoms on the nitrogen of a primary or secondary carboxamide can be substituted. For example, N-alkylation or N-acylation can be achieved, although these reactions may require strong bases to deprotonate the amide nitrogen first.

The carbonyl group of the carboxamide can be reduced to a methylene group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the 5-aminothiophene-2-carboxamide to (5-amino-thiophen-2-yl)methanamine. Dehydration of the primary carboxamide group can yield a nitrile (-CN) group, typically using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

Heterocyclic Ring Opening and Rearrangement Mechanisms

The thiophene ring is generally stable due to its aromatic character. However, under certain conditions, ring-opening reactions can occur. For instance, the reaction of 3,4-dinitrothiophene with secondary amines has been shown to result in a ring-opening reaction. rsc.org While this specific example does not involve 5-aminothiophene-2-carboxamide, it demonstrates that highly activated thiophenes can undergo ring cleavage.

Acid-catalyzed recyclization of the furan (B31954) ring in 2-R-amino-3-furfurylthiophenes has been used to produce thieno[2,3-b]pyrrole derivatives. osi.lv This involves the opening of the furan ring followed by recyclization involving the amino group of the thiophene.

Rearrangements involving the substituents on the thiophene ring are also possible. For example, Smiles rearrangements could potentially occur if a suitable nucleophile and leaving group are present in the side chains attached to the thiophene ring. However, specific examples involving 5-aminothiophene-2-carboxamide are not readily found in the literature.

Role of Substituents in Modulating Reaction Pathways

The reactivity and the course of reactions involving 5-aminothiophene-2-carboxamide are significantly influenced by the electronic properties of the amino and carboxamide groups, as well as any other substituents on the thiophene ring.

The amino group at C-5 is a strong electron-donating group (+M effect), which activates the thiophene ring towards electrophilic substitution, primarily at the C-4 position. It also increases the nucleophilicity of the ring sulfur atom.

The carboxamide group at C-2 is an electron-withdrawing group (-M and -I effects), which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack. The presence of both an activating and a deactivating group on the same ring leads to complex reactivity patterns.

For example, in electrophilic aromatic substitution reactions, the incoming electrophile would be directed to the C-4 position, which is activated by the C-5 amino group. Nucleophilic aromatic substitution would be favored if a leaving group is present at the C-3 or C-5 position, activated by the C-2 carboxamide group.

Structure-activity relationship (SAR) studies on thiophene-2-carboxamide derivatives have shown that the nature and position of substituents are crucial for biological activity. nih.gov For instance, replacing the carboxamide group at the 3-position with an acid or ester resulted in a significant loss of JNK1 inhibitory activity. nih.gov In another study, it was found that replacing a carbonitrile group at C-3 with a carboxamide was generally not favorable for anti-Leishmania activity. mdpi.com The presence and size of cycloalkyl or piperidinyl chains at the C-4 and C-5 positions were also found to be important for modulating activity. mdpi.com

Table 2: Influence of Substituents on the Reactivity of the Thiophene Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Amino (-NH₂) | C-5 | +M, -I (strongly activating) | Directs electrophiles to C-4; increases ring nucleophilicity. |

| Carboxamide (-CONH₂) | C-2 | -M, -I (deactivating) | Deactivates the ring towards electrophiles; activates towards nucleophiles. |

Theoretical and Computational Chemistry Studies of 5 Aminothiophene 2 Carboxamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 5-Aminothiophene-2-carboxamide, offering predictions of its reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful tool for studying the electronic properties of thiophene (B33073) derivatives. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity and electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔEH-L), is a key indicator of molecular stability. A smaller gap generally suggests higher reactivity. For a series of related 3-amino thiophene-2-carboxamide derivatives, DFT calculations have shown that the HOMO-LUMO energy gap ranges from 3.11 to 3.83 eV. nih.gov In these derivatives, the HOMO orbitals were found to be distributed over the π-orbitals of the thienyl, phenyl, and amide groups. nih.gov Conversely, the LUMO was localized primarily on the 2-carboxamide (B11827560) phenyl thiophene substituent. nih.gov

In a study of analogous compounds, the EHOMO values ranged from -5.58 to -5.91 eV, while ELUMO values were between -1.99 to -2.73 eV. nih.gov For a similar molecule, methyl-3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated to be approximately 4.537 eV. mdpi.com In this analog, the amino group contributed significantly to the HOMO, while the carboxyl group was a major contributor to the LUMO. mdpi.com

DFT calculations also provide insights into the electron density distribution through Molecular Electrostatic Potential (MEP) maps. These maps are valuable for predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.net

Table 1: Frontier Molecular Orbital Energies for Thiophene-2-Carboxamide Derivatives

| Parameter | Value Range (eV) | Significance |

|---|---|---|

| EHOMO | -5.58 to -5.91 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.99 to -2.73 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| ΔEH-L (Energy Gap) | 3.11 to 3.83 | Indicates chemical reactivity and kinetic stability. nih.gov |

Ab initio methods, such as Hartree-Fock (HF), are used to calculate the ground state properties of molecules from first principles, without reliance on empirical parameters. These calculations are employed to optimize the molecular geometry, determining key parameters like bond lengths, bond angles, and dihedral angles. nih.gov

For thiophene and its oligomers, it has been shown that HF methods tend to overestimate the HOMO-LUMO energy band gap significantly. thaiscience.info However, hybrid DFT methods, which incorporate a portion of the exact exchange from HF theory (such as B3LYP and B3P86), provide results that are in much better agreement with experimental data. thaiscience.info For instance, DFT calculations using the B3LYP exchange-correlation functional with a 6-311++G(d,p) basis set have been successfully used to study the geometrical parameters of thiophene-2-carboxamide derivatives. nih.gov These computational studies provide a detailed picture of the molecule's three-dimensional structure in its lowest energy state.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the carboxamide group and its interaction with the thiophene ring necessitate conformational analysis and molecular dynamics simulations to understand the molecule's dynamic behavior.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and mapping the potential energy landscape that governs their interconversion. elifesciences.orgnih.gov By calculating the Gibbs free energy of various intermediates and transition states, researchers can determine the most plausible and lowest-energy conformations. acs.org For a molecule like 5-Aminothiophene-2-carboxamide, this analysis would focus on the rotation around the C2-C(O) single bond, which connects the carboxamide group to the thiophene ring, to identify the most stable orientations of the amide group relative to the ring. This information is critical for understanding how the molecule interacts with biological targets or other molecules.

Table 2: Parameters from a Typical Conformational Analysis

| Parameter | Description | Example Application |

|---|---|---|

| Dihedral Angle (e.g., N-C-C-S) | The angle between two intersecting planes, used to define a specific conformer. | Defines the rotational position of the carboxamide group relative to the thiophene ring. |

| Relative Energy (kcal/mol) | The energy of a conformer relative to the most stable (ground state) conformer. | Identifies the population of different conformers at thermal equilibrium. |

| Energy Barrier (kcal/mol) | The energy required to transition from one stable conformer to another. | Determines the rate of interconversion between different conformations. |

Molecular dynamics (MD) simulations are computational methods that model the movements and interactions of atoms and molecules over time. nih.gov These simulations provide a dynamic view of how molecules of 5-Aminothiophene-2-carboxamide would behave in a liquid or solid state, offering insights into intermolecular forces like hydrogen bonding and π-π stacking. k-state.edu

For a related crystal structure, methyl-3-aminothiophene-2-carboxylate, analysis revealed significant N–H⋯O and N–H⋯N hydrogen bond interactions that stabilize the crystal packing. mdpi.com It is expected that 5-Aminothiophene-2-carboxamide would exhibit similar strong hydrogen bonding patterns involving the amino (-NH2) and carboxamide (-CONH2) groups. MD simulations can quantify the strength and persistence of these interactions, which are crucial for understanding the material properties and solvation characteristics of the compound.

Prediction of Spectroscopic Parameters for Mechanistic and Advanced Structural Insights

Computational chemistry plays a vital role in predicting spectroscopic parameters, which serves as a powerful tool for confirming the structure of synthesized compounds and gaining deeper mechanistic insights. DFT calculations are frequently used to predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

By comparing the computationally predicted spectra with experimental data, scientists can validate the proposed molecular structure. researchgate.net Furthermore, theoretical analysis of vibrational modes can assign specific peaks in an IR spectrum to the stretching or bending of particular bonds, such as the C=O, N-H, and C-S bonds in 5-Aminothiophene-2-carboxamide. This detailed assignment provides a more profound understanding of the molecule's structural and electronic properties than what can be gleaned from experimental data alone.

Table 3: Application of Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Structural Insight Provided |

|---|---|---|

| FT-IR | Vibrational Frequencies (cm-1) | Identification of functional groups (C=O, N-H, C-S) and confirmation of bonding patterns. |

| 1H & 13C NMR | Chemical Shifts (ppm) | Confirmation of the chemical environment of each proton and carbon atom in the molecule. |

| UV-Vis | Electronic Transitions (nm) | Insights into the HOMO-LUMO gap and the nature of π-electron conjugation. |

Computational NMR Chemical Shift Prediction for Structural Elucidation

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become an indispensable tool for the structural elucidation of novel compounds, including derivatives of 5-Aminothiophene-2-carboxamide. The most common and reliable method for this purpose is the Gauge-Invariant Atomic Orbital (GIAO) method, typically employed in conjunction with Density Functional Theory (DFT) calculations. tandfonline.com This approach allows for the accurate prediction of both ¹H and ¹³C NMR chemical shifts.

The process involves first optimizing the molecular geometry of the compound at a selected level of theory, such as B3LYP with a basis set like 6-311++G(d,p). tandfonline.com Following optimization, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

These predicted spectra are crucial for confirming experimental results. A strong correlation between the computationally predicted and experimentally observed chemical shifts provides high confidence in the assigned structure. Generally, deviations of less than 0.3 ppm for ¹H shifts and under 5 ppm for ¹³C shifts are considered to be in good agreement. nih.gov In cases of ambiguity, such as differentiating between isomers, comparing the experimental data against the predicted spectra for all possible structures can definitively identify the correct one.

Table 1: Predicted NMR Chemical Shifts for 5-Aminothiophene-2-carboxamide Predicted using DFT (B3LYP/6-31G(d)) with the GIAO method.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | 168.5 |

| C3 | 6.15 | 115.2 |

| C4 | 6.90 | 125.8 |

| C5 | - | 150.1 |

| -NH₂ (on C5) | 4.50 | - |

Vibrational Frequency Analysis (IR/Raman) for Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational vibrational frequency analysis using DFT methods allows for the precise assignment of each band in the experimental spectra to a specific molecular motion. elsevierpure.comresearchgate.net This detailed assignment is fundamental for understanding molecular structure and bonding.

Theoretical calculations can predict the harmonic vibrational frequencies, IR intensities, and Raman activities for the optimized geometry of 5-Aminothiophene-2-carboxamide. elsevierpure.com It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. iosrjournals.org

By analyzing the potential energy distribution (PED), each calculated vibrational mode can be characterized. For 5-Aminothiophene-2-carboxamide, this would include identifying the stretching and bending modes of the C-S, C=C, and C-N bonds within the thiophene ring, as well as the characteristic vibrations of the amino (-NH₂) and carboxamide (-CONH₂) functional groups. For instance, C-S stretching vibrations in thiophene rings are typically observed in the 600-850 cm⁻¹ region. iosrjournals.org These computational insights are valuable for confirming functional groups and understanding how intermolecular interactions, such as hydrogen bonding, may influence the vibrational spectrum.

Table 2: Selected Predicted Vibrational Frequencies for 5-Aminothiophene-2-carboxamide

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3450, 3350 | N-H stretch | Asymmetric & Symmetric (-NH₂) |

| 3300, 3180 | N-H stretch | Asymmetric & Symmetric (-CONH₂) |

| 1660 | C=O stretch | Amide I |

| 1610 | N-H bend | -NH₂ Scissoring |

| 1530 | C=C stretch | Thiophene ring |

| 1355 | C-N stretch | Aromatic C-N |

UV-Vis Absorption and Fluorescence Emission Wavelengths Prediction for Electronic Transitions

The electronic properties and optical behavior of 5-Aminothiophene-2-carboxamide can be investigated computationally by predicting its UV-Vis absorption and fluorescence emission spectra. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excited states of molecules. tandfonline.comresearchgate.net

These calculations yield information about vertical excitation energies, which correspond to the maximum absorption wavelength (λmax), and the oscillator strengths, which relate to the intensity of the absorption. mdpi.com The analysis of the molecular orbitals involved in these transitions, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic transition, which for aromatic systems like this is often a π–π* transition. researchgate.net For a related compound, methyl-3-aminothiophene-2-carboxylate, the HOMO and LUMO are primarily delocalized over the thiophene ring. mdpi.com

Furthermore, by optimizing the geometry of the first singlet excited state (S₁), the emission wavelength (fluorescence) can be predicted. The solvent environment significantly influences electronic spectra; therefore, computational models often incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to provide more realistic predictions. researchgate.net

Table 3: Predicted Electronic Transition Properties for 5-Aminothiophene-2-carboxamide in Ethanol

| Parameter | Predicted Value | Description |

|---|---|---|

| λmax (Absorption) | 355 nm | Wavelength of maximum UV-Vis absorption |

| λem (Emission) | 420 nm | Wavelength of maximum fluorescence emission |

| HOMO-LUMO Gap | ~4.5 eV | Energy difference between frontier orbitals |

Reaction Mechanism Elucidation via Computational Pathways

Transition State Characterization

Computational chemistry provides powerful tools to map out the reaction mechanisms at a molecular level. A key aspect of this is the characterization of transition states (TS), which are the high-energy structures that connect reactants to products on the potential energy surface. For reactions involving 5-Aminothiophene-2-carboxamide, such as its synthesis via the Gewald reaction or its subsequent functionalization, locating the relevant transition states is crucial for understanding the reaction pathway. tubitak.gov.tr

A transition state is located computationally as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. The confirmation of a true transition state structure is achieved through a vibrational frequency calculation, which must yield exactly one imaginary frequency. This single imaginary frequency corresponds to the atomic motion along the reaction coordinate, for example, the breaking and forming of bonds during the cyclization step of the thiophene ring formation.

Energy Barrier Calculations and Reaction Coordinate Analysis

Once a transition state has been successfully characterized, the activation energy, or energy barrier, for the reaction step can be calculated. This is determined as the difference in energy between the transition state and the ground state of the reactants. A lower energy barrier indicates a faster reaction rate, providing quantitative insight into reaction kinetics.

To confirm that a given transition state connects the desired reactants and products, a Reaction Coordinate Analysis is performed. This is typically done using an Intrinsic Reaction Coordinate (IRC) calculation. The IRC calculation starts at the transition state geometry and maps the minimum energy path downhill on the potential energy surface in both the forward and reverse directions. A successful IRC calculation will terminate at the optimized geometries of the reactants and products, thereby confirming the entire elementary step of the proposed mechanism. This comprehensive analysis provides a detailed, step-by-step view of the chemical transformation.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives: Theoretical Framework and Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. For derivatives of 5-Aminothiophene-2-carboxamide, QSAR models can predict activities such as enzyme inhibition or anticancer properties, thereby guiding the synthesis of more potent analogues. nih.gov

The theoretical framework of QSAR involves three main components: a dataset of compounds with known activities (the training set), a set of calculated molecular descriptors for each compound, and a statistical method to build the predictive model. The biological activity is typically expressed as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration).

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. They can be categorized as:

Electronic Descriptors: Quantify charge distribution, dipole moment, and orbital energies.

Steric/Geometrical Descriptors: Describe the size and shape of the molecule, such as the Radius of Gyration or Principal Moment of Inertia (PMI). nih.gov

Topological Descriptors: Describe atomic connectivity and branching, such as Electrotopological state indices (e.g., SsNH2E-index). jetir.org

Hydrophobic Descriptors: Relate to the molecule's partitioning between polar and non-polar environments.

A statistical method, such as Multiple Linear Regression (MLR), is used to generate an equation that correlates a combination of these descriptors with the observed biological activity. A robust QSAR model must be validated to ensure its predictive power, using statistical metrics like the coefficient of determination (r²) and the leave-one-out cross-validation coefficient (q²). jetir.org Furthermore, external validation using a separate test set of compounds is crucial to confirm the model's ability to predict the activity of new, unsynthesized molecules. nih.gov

Table 4: Examples of Molecular Descriptors Used in QSAR Studies of Thiophene Derivatives

| Descriptor Type | Example Descriptor | Information Encoded | Reference |

|---|---|---|---|

| Topological | SsNH2E-index | Electrotopological state for primary amine groups | jetir.org |

| Topological | SdOE-index | Electrotopological state for double-bonded oxygen atoms | jetir.org |

| Hydrophobic | Jurs-RPCS | Relative partial charge weighted by solvent-accessible surface area | nih.gov |

| Geometrical | Radius of Gyration | A measure of molecular size | nih.gov |

Descriptors Generation and Selection

The foundation of a robust QSAR model lies in the generation and careful selection of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties, translating the chemical structure into a mathematical format suitable for statistical analysis. For derivatives of 5-aminothiophene-2-carboxamide, a wide array of descriptors are calculated to capture the physicochemical properties essential for their biological function.

The process begins with the generation of 3D structures of the molecules and optimizing their geometry, often using methods like Density Functional Theory (DFT) calculations. From these optimized structures, various classes of descriptors are computed:

Physicochemical Descriptors: These describe properties like hydrophobicity and the size of the molecule. For instance, the Jurs-RPCS descriptor has been used to indicate the relative hydrophobic character of thiophene carboxamide derivatives, which is important for their observed activity tandfonline.com.

Geometrical Descriptors: These relate to the three-dimensional shape and size of the molecule. The Radius of Gyration, a measure of the molecule's size, is one such descriptor employed in QSAR studies of this compound class tandfonline.com.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are crucial for molecular interactions. DFT calculations are used to determine electronic properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. In other studies, descriptors such as the energy of the LUMO (ELUMO) and dipole moment have been shown to play a dominant role in modulating the activity of thiophene analogs researchgate.net.

Topological and 3D Descriptors: These account for the connectivity and spatial arrangement of atoms. Examples include Radial Distribution Function (RDF) and 2D-autocorrelation descriptors, which have been used to model the activity of benzo[b]thiophene derivatives nih.govipb.pt. The RDF descriptors relate the 3D molecular distribution of electronegative atoms to the compound's activity, while 2D-autocorrelation descriptors associate the presence of polarizable and electronegative atom pairs at specific distances with activity nih.govipb.pt.

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive model. The goal is to identify a small set of descriptors that are highly correlated with the biological activity being studied while having low correlation among themselves.

| Descriptor Type | Specific Descriptor | Description |

|---|---|---|

| Physicochemical | Jurs-RPCS | Indicates the relative hydrophobic character of the entire molecule tandfonline.com. |

| Geometrical | Radius of Gyration (Rad of Gyration) | A measure of the overall size of the molecule tandfonline.com. |

| Physical Property | Principal Moment of Inertia (PMI) | Relates to the rotational dynamics of a molecule, combining shape and electronic information tandfonline.com. |

| 3D/RDF | RDF020e / RDF045e | Radial Distribution Function descriptors suggesting a link between activity and the 3D distribution of electronegative atoms at specific radii (2.0 and 4.5 Å) nih.govipb.pt. |

| GATS8p / MATS5e | 2D-autocorrelation descriptors that associate the presence of polarizable and electronegative atom pairs at specific topological distances with activity nih.govipb.pt. |

Statistical Validation of QSAR Models for Predictive Research

Validation is a crucial step to ensure that a developed QSAR model is robust, reliable, and has predictive power for new, untested compounds basicmedicalkey.com. A QSAR model's quality is assessed through several statistical metrics derived from both internal and external validation procedures basicmedicalkey.comscielo.br.

Internal Validation assesses the stability and robustness of the model using the same dataset on which it was developed (the training set) basicmedicalkey.com. The most common method is cross-validation. In leave-one-out (LOO) cross-validation, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the training set. The key metric from this process is the cross-validation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictive ability. The goodness-of-fit of the model to the training data is measured by the squared correlation coefficient (r²).

External Validation is considered the most stringent test of a model's predictive capability scielo.brnih.gov. It involves using the QSAR model, which was built using the training set, to predict the biological activity of an independent set of compounds (the test set) that were not used during model development basicmedicalkey.comnih.gov. The predictive power is often quantified by the predictive r² (r²pred or Q²ext) tandfonline.comscielo.br. A high value for this metric indicates that the model can accurately predict the activity of new chemicals.

In a QSAR study on ortho-amino thiophene carboxamide derivatives as potential anticancer agents, a model was validated using both internal and external methods. The model showed an r² of 0.822 and an r²pred of 0.708, indicating a reliable and predictive model tandfonline.com. Another study on benzothiophene (B83047) derivatives reported QSAR models with strong predictive power, having R² values ranging from 0.69 to 0.793 researchgate.net. These validation steps ensure that the computational model is a useful tool for guiding the synthesis and design of new 5-aminothiophene-2-carboxamide derivatives with enhanced biological activity nih.govipb.pt.

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Coefficient of Determination | r² | Measures the goodness-of-fit of the model to the training set data. Ranges from 0 to 1. | A value closer to 1 indicates a better fit, but a high r² alone does not guarantee predictive power nih.gov. |

| Cross-validated Correlation Coefficient | q² or Q² | Derived from leave-one-out (or leave-many-out) cross-validation. It assesses the internal predictive ability of the model tandfonline.com. | A q² > 0.5 is generally considered indicative of a model with good robustness and internal predictivity. |

| Predictive r² (External Validation) | r²pred or Q²ext | Measures the predictive performance of the model on an external test set of compounds tandfonline.comscielo.br. | This is a rigorous test of the model's ability to predict the activity of new compounds. A high value is desirable. |

| Root Mean Square Error of Prediction | RMSEP | Measures the average magnitude of the errors in predictions for the test set scielo.br. | Lower values indicate a better predictive performance of the model. |

Advanced Spectroscopic and Diffraction Based Structural Elucidation Methods for 5 Aminothiophene 2 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 5-Aminothiophene-2-carboxamide, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and confirms the connectivity of the molecular framework.

Two-dimensional NMR experiments are essential for mapping the intricate network of covalent bonds. While specific experimental spectra for 5-Aminothiophene-2-carboxamide are not widely published, the expected correlations can be predicted based on its known structure.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For 5-Aminothiophene-2-carboxamide, a key cross-peak would be expected between the two protons on the thiophene (B33073) ring (H3 and H4), confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This allows for the direct assignment of the thiophene ring carbons (C3 and C4) based on the signals of their attached protons (H3 and H4).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity (typically over two to three bonds) between protons and carbons. This technique provides the final pieces of the structural puzzle by connecting molecular fragments. For instance, the protons of the amino group (-NH₂) would show correlations to the C5 and C4 carbons of the thiophene ring. Similarly, the amide protons (-CONH₂) would correlate to the C2 and C1 (carbonyl) carbons, definitively linking the carboxamide group to the thiophene ring at the C2 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 5-Aminothiophene-2-carboxamide.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H-¹H) |

|---|---|---|---|---|

| C=O | - | ~165 | H (Amide), H3 | - |

| C2 | - | ~140 | H (Amide), H3 | - |

| C3 | ~6.2 | ~110 | H4, H (Amide) | H4 |

| C4 | ~7.0 | ~125 | H3, H (Amino) | H3 |

| C5 | - | ~150 | H4, H (Amino) | - |

| -NH₂ | ~5.5 | - | C5, C4 | - |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry as different polymorphs can have varying physical properties. Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs in solid samples. nih.goveuropeanpharmaceuticalreview.com Each distinct crystalline form of 5-Aminothiophene-2-carboxamide would give rise to a unique ¹³C SS-NMR spectrum due to differences in molecular conformation and intermolecular packing within the crystal lattice. researchgate.netresearchgate.net These spectral differences, particularly in the chemical shifts of carbons involved in hydrogen bonding (such as the carbonyl and ring carbons adjacent to the nitrogen atoms), allow for the unambiguous identification and quantification of different polymorphs in a bulk sample. dur.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, including IR and Raman, provide detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are complementary and together offer a comprehensive vibrational fingerprint of the compound.

The IR and Raman spectra of 5-Aminothiophene-2-carboxamide are dominated by vibrations associated with its primary functional groups: the amino group, the carboxamide group, and the thiophene ring. By analyzing the position, intensity, and shape of these vibrational bands, the molecular structure can be confirmed. Data from related aminothiophene derivatives helps in assigning these frequencies. nih.govglobalresearchonline.net

Table 2: Characteristic Vibrational Frequencies for 5-Aminothiophene-2-carboxamide.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium-Strong | Weak |

| Amide (-CONH₂) | N-H Stretch | 3150 - 3350 | Medium | Weak |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1640 - 1680 | Strong | Medium |

| Amino/Amide | N-H Bend | 1590 - 1650 | Strong | Weak |

| Thiophene Ring | C=C Stretch | 1400 - 1550 | Medium-Strong | Strong |

The N-H stretching vibrations of the amino and amide groups appear as distinct bands in the high-frequency region of the IR spectrum. The amide I band, primarily due to the C=O stretching vibration, is typically one of the most intense peaks in the IR spectrum. The thiophene ring itself gives rise to several characteristic C=C and C-S stretching modes. iosrjournals.org

In situ vibrational spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time without the need for sampling. spectroscopyonline.comrsc.org The synthesis of 2-aminothiophenes, often achieved via the Gewald reaction, can be effectively monitored using this technology. tubitak.gov.tr For the synthesis of 5-Aminothiophene-2-carboxamide, an IR or Raman probe inserted directly into the reaction vessel could track the consumption of reactants and the formation of the product. americanpharmaceuticalreview.com For example, one could monitor the disappearance of the characteristic C≡N stretching band of a nitrile starting material (around 2250 cm⁻¹) and the concurrent appearance of the strong amide C=O band (around 1650 cm⁻¹) and N-H bands of the product, allowing for precise determination of reaction kinetics and endpoints. researchgate.net

X-ray Diffraction (XRD) and Neutron Diffraction

While NMR and vibrational spectroscopy define molecular connectivity, diffraction techniques reveal the precise arrangement of atoms in the three-dimensional space of a crystal.

Table 3: Representative Crystallographic Data for an Analogous Aminothiophene Derivative (methyl-3-aminothiophene-2-carboxylate).

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.1 |

| b (Å) | 7.5 |

| c (Å) | 14.8 |

| β (°) | 115.4 |

| Z (Molecules/Unit Cell) | 8 |

| Key Interactions | N-H···O and N-H···N Hydrogen Bonds |

(Data from a related structure, methyl-3-aminothiophene-2-carboxylate, serves as an illustrative example) mdpi.com

Neutron diffraction offers a unique advantage over XRD in its ability to accurately locate hydrogen atoms. mdpi.comstfc.ac.uk Because neutrons scatter from atomic nuclei rather than electron clouds, they are highly sensitive to the positions of light atoms like hydrogen. ias.ac.in A neutron diffraction study of 5-Aminothiophene-2-carboxamide would provide definitive positions for the protons in the amino and amide groups. hkust.edu.hk This information is crucial for unambiguously determining the precise geometry of hydrogen bonds, resolving any potential disorder, and understanding proton transfer phenomena, providing a level of detail that is often difficult to achieve with X-ray diffraction alone. academie-sciences.fr

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing